Product packaging for Bleomycin (sulfate)(Cat. No.:)

Bleomycin (sulfate)

Cat. No.: B7838378
M. Wt: 1512.6 g/mol
InChI Key: WUIABRMSWOKTOF-PATWWPTKSA-N
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Description

Origin and Discovery Context in Scientific Literature

The discovery of bleomycin (B88199) is attributed to the Japanese microbiologist Hamao Umezawa and his colleagues at the Institute of Microbial Chemistry in Tokyo in 1962. acs.orgwikipedia.org Their research involved screening culture filtrates of various Streptomyces species for potential anticancer activity. This systematic screening led to the isolation of a substance from Streptomyces verticillus that exhibited such activity. acs.orgstemcell.comwikipedia.orgjournals.co.za Umezawa published his findings in 1966, formally introducing bleomycin to the scientific community. wikipedia.org The discovery of bleomycin followed earlier work by Umezawa's group on phleomycin (B10820842), another antibiotic isolated in 1956, which also showed antitumor properties but was associated with irreversible renal toxicity. journals.co.za The search for an antitumour substance similar to phleomycin but with a better toxicity profile ultimately led to the discovery of bleomycin. journals.co.za

Bleomycin is a family of glycopeptides, and the different members vary primarily at the C-terminus. acs.orgresearchgate.net The most prominent component is bleomycin A2. acs.org The commercial product, bleomycin sulfate (B86663), is obtained through fermentation of S. verticillus and contains a mixture of bleomycin A2 and bleomycin B2. acs.orgstemcell.com

Historical Trajectory of Mechanistic Understanding

Understanding the mechanism by which bleomycin exerts its biological effects has been a significant area of academic research since its discovery. Early studies indicated that bleomycin interfered with DNA synthesis. journals.co.za Over time, detailed research findings revealed that the primary mechanism of action involves the induction of DNA strand breaks. wikipedia.orgpnas.orgoup.com

Key research findings have illuminated the molecular requirements for bleomycin's DNA cleaving activity. It was established that this process is dependent on oxygen and metal ions, particularly iron (Fe²⁺) or copper (Cu⁺). wikipedia.orgpnas.orgoup.comclinmedjournals.orgnih.govchalmers.se Bleomycin chelates metal ions, forming a complex that can then react with oxygen to produce reactive oxygen species, such as superoxide (B77818) and hydroxide (B78521) free radicals. wikipedia.org These free radicals are responsible for cleaving the phosphodiester backbone of DNA. pnas.orgnih.gov

Further research delved into the specificity of bleomycin's interaction with DNA. Studies have shown that bleomycin preferentially binds to and cleaves DNA at specific sequences, particularly at 5'-GT or 5'-GC dinucleotide sites. pnas.orgresearchgate.net The bithiazole moiety of bleomycin is understood to play a role in its sequence-specific DNA binding through intercalation into the DNA double helix. pnas.orgresearchgate.net

The cleavage of DNA by bleomycin can result in both single-strand and double-strand breaks. pnas.orgoup.com Double-strand breaks are considered particularly critical for the cytotoxic effects of bleomycin due to the difficulty in their repair by cellular mechanisms. oup.com Research has also explored the possibility that RNA can be a target for bleomycin-mediated oxidative degradation. researchgate.netpnas.orgoup.comresearchgate.net

The historical trajectory of mechanistic understanding has involved various experimental approaches, including biochemical studies, spectroscopic techniques, and structural analyses like crystal structures of bleomycin-DNA complexes. pnas.orgpnas.org For instance, crystal structures have provided insights into how the bithiazole moiety intercalates into DNA and how the metal-binding domain interacts with the minor groove. pnas.org

Research has also explored the role of enzymes in modulating bleomycin's activity and toxicity. For example, bleomycin hydrolase is an enzyme that can degrade bleomycin, and its levels in different tissues can influence the drug's effects. clinmedjournals.orgbccancer.bc.ca

Detailed research findings regarding bleomycin's interaction with DNA can be summarized in tables, illustrating the conditions and outcomes of its DNA cleavage activity.

FactorRole in Bleomycin Mechanism
Metal IonsRequired cofactors (Fe²⁺, Cu⁺) for activation and radical generation. wikipedia.orgpnas.orgoup.comnih.govchalmers.se
OxygenEssential for the generation of reactive oxygen species. wikipedia.orgpnas.orgoup.comclinmedjournals.orgnih.govchalmers.se
DNA SequencePreferential cleavage at 5'-GT and 5'-GC sites. pnas.orgresearchgate.net
BithiazoleInvolved in DNA binding via intercalation. pnas.orgresearchgate.net
Reactive Oxygen SpeciesDirectly responsible for DNA strand scission. wikipedia.orgpnas.orgnih.gov

The ongoing academic research into bleomycin's mechanism continues to refine our understanding of its complex interactions with nucleic acids and its biological consequences.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C55H85N17O25S4 B7838378 Bleomycin (sulfate)

Properties

IUPAC Name

3-[[2-[2-[2-[[(2R,3R)-2-[[(2R,3R,4S)-4-[[(2S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2R)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[(2S,3R,4R,5R,6R)-3-[(2R,3S,4S,5R,6R)-4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carbonyl]amino]propyl-dimethylsulfanium;hydrogen sulfate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H83N17O21S3.H2O4S/c1-20-33(69-46(72-44(20)58)25(12-31(57)76)64-13-24(56)45(59)82)50(86)71-35(41(26-14-61-19-65-26)91-54-43(39(80)37(78)29(15-73)90-54)92-53-40(81)42(93-55(60)88)38(79)30(16-74)89-53)51(87)66-22(3)36(77)21(2)47(83)70-34(23(4)75)49(85)63-10-8-32-67-28(18-94-32)52-68-27(17-95-52)48(84)62-9-7-11-96(5)6;1-5(2,3)4/h14,17-19,21-25,29-30,34-43,53-54,64,73-75,77-81H,7-13,15-16,56H2,1-6H3,(H13-,57,58,59,60,61,62,63,65,66,69,70,71,72,76,82,83,84,85,86,87,88);(H2,1,2,3,4)/t21-,22+,23-,24-,25+,29-,30-,34-,35+,36-,37+,38-,39-,40+,41?,42+,43-,53-,54-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUIABRMSWOKTOF-PATWWPTKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCC[S+](C)C)O.OS(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(N=C1N)[C@H](CC(=O)N)NC[C@H](C(=O)N)N)C(=O)N[C@@H](C(C2=CN=CN2)O[C@@H]3[C@@H]([C@@H]([C@H]([C@H](O3)CO)O)O)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)OC(=O)N)O)C(=O)N[C@@H](C)[C@@H]([C@@H](C)C(=O)N[C@H]([C@@H](C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCC[S+](C)C)O.OS(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H85N17O25S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1512.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

9041-93-4
Record name Bleomycin, sulfate (salt)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Molecular Mechanisms of Action of Bleomycin Sulfate

DNA Interaction and Binding Specificity

Bleomycin's interaction with DNA is a multi-step process crucial for its activity. The drug binds to DNA, and this interaction is thought to be a major determinant of its cytotoxicity. mdpi.com

Sequence Preference and Recognition

Bleomycin (B88199) exhibits a preference for cleaving DNA at specific dinucleotide sequences. Studies using purified DNA sequences have indicated that the dinucleotides 5'-GT* and 5'-GC* are preferentially cleaved, where '' denotes the cleaved nucleotide. mdpi.com The metal-binding region of Bleomycin is also believed to play a significant role in its DNA sequence specificity. mdpi.com Structural studies involving Co(III)-Bleomycin bound to DNA have shown interactions between the N3 and C4-NH2 of the Bleomycin pyrimidine (B1678525) moiety and the C2-NH2 and N3 of guanine (B1146940). mdpi.com Recent genome-wide DNA sequencing data in human cells suggest an expanded Bleomycin sequence specificity of 5'-RTGTAY, where R is G or A and Y is T or C, with T* being the cleavage site. researchgate.net

Mode of Association with Nucleic Acids

The C-terminal bithiazole tail, along with the metal-binding and linker regions, is important for Bleomycin's recognition and binding to DNA. mdpi.com The bithiazole tail and its C-terminal region are thought to contribute to DNA binding through intercalation or minor groove interaction. mdpi.comoup.com An X-ray crystal structure of Co(III)-Bleomycin B2 bound to a DNA sequence containing a 5'-GT revealed that the bithiazole moiety intercalated into the DNA. mdpi.com Simultaneously, the metal binding and disaccharide domains were found to bind in the minor groove of DNA via hydrogen bonding. mdpi.com Studies using site-specific blockage of the minor groove with N2-isobutyrylguanine also suggest that the binding site required for Bleomycin-induced DNA cleavage spans approximately 2 or 3 base pairs in the minor groove, including the base associated with the attacked sugar and one or two bases to its 5' side. nih.gov This is consistent with models where the bithiazole intercalates immediately 3' to the cleavage site, and the metal coordination site binds in the minor groove immediately 5' to the cleavage site. nih.gov

DNA Strand Scission Chemistry Initiated by Bleomycin (sulfate)

Bleomycin's ability to cleave DNA strands is central to its mechanism of action. This process requires oxygen and an appropriate metal ion, with iron or copper being the therapeutically relevant metals. nih.gov

Role of Metal Chelation (e.g., Iron, Copper) and Activation

Bleomycin is a metallo-glycopeptide antibiotic that requires a transition metal ion, typically Fe(II), for its activity. mdpi.com The metal-binding region of Bleomycin contains nitrogen atoms that coordinate with transition metals such as Fe, Co, Cu, Mn, V, and Zn. mdpi.com The formation of a complex between Bleomycin and metal ions, particularly iron (Fe²⁺), is the first step in its mechanism. patsnap.compatsnap.com This Bleomycin-iron complex is essential for the subsequent generation of reactive oxygen species and DNA cleavage. patsnap.com Activated Bleomycin forms in the presence of O₂, when Bleomycin-Fe(II) binds to O₂, creating Bleomycin-Fe(II)-OO•. mdpi.com This complex then accepts an electron and H⁺ to generate the "activated Bleomycin" complex, Bleomycin-Fe(III)-OOH. mdpi.com

Generation of Reactive Oxygen Species (e.g., Hydroxyl Radicals, Superoxide)

Activated by oxygen, the Bleomycin-iron complex generates reactive oxygen species (ROS), including free radicals such as superoxide (B77818) and hydroxyl radicals. patsnap.compatsnap.com These ROS are highly reactive and can cause significant damage to cellular components, primarily targeting DNA. patsnap.com Bleomycin sulfate (B86663) forms complexes with iron that reduce molecular oxygen to superoxide and hydroxyl radicals, which cause single- and double-stranded breaks in DNA. nih.govnih.gov The pyrimidine and imidazole (B134444) moieties that bind oxygen and iron result in the formation of radical species like O₂•⁻ and hydroxyl radicals, along with Fe(III). nih.gov

Mechanisms of Single and Double Strand Break Formation

Bleomycin is known to cause single-stranded breaks and, to a lesser extent, double-stranded breaks in DNA. pfizer.com Activated Bleomycin participates in the abstraction of the C4' hydrogen atom from the deoxyribose moiety of a pyrimidine nucleotide 3'- to a guanine. mdpi.com This process, involving oxygenation at C-4' of deoxyribose, leads to the formation of a C4' radical intermediate. mdpi.comnih.gov This intermediate can proceed via two pathways depending on the presence of O₂. mdpi.com In the presence of oxygen, approximately 70% undergoes strand scission, forming 3'-phosphoglycolate and 5'-phosphate ends, while the remainder forms 4'-oxidized abasic sites. mdpi.com Single-strand breaks can occur randomly in close proximity on opposite strands of double-stranded DNA, potentially leading to double-strand breaks. mdpi.com Double-strand breaks are primarily derived from single-strand breaks, with the ratio of double-strand to single-strand breaks reported to be in the range of 1:3 to 1:20. mdpi.com Both single-strand and double-strand break pathways share the common intermediate of a 4'-radical, but the double-strand break process strictly requires the presence of oxygen. mdpi.com A model has been proposed suggesting the reactivation of a single Bleomycin molecule to produce a double-strand break via cleavage on both strands. mdpi.com This model suggests that after cleaving at a primary site, the molecule is reactivated and rapidly relocates to a secondary site on the other strand to make another cut. mdpi.com

Specificity of Sugar Oxidation and Base Release (e.g., 3'-4' bonds in deoxyribose, base propenals)

Bleomycin-induced DNA damage is characterized by the oxidative cleavage of the deoxyribose sugar backbone. This process is initiated by the abstraction of a hydrogen atom from the C4' position of the deoxyribose sugar by an activated bleomycin-metal-oxygen complex. oncohemakey.commdpi.compsu.edunih.gov The resulting C4' radical intermediate can then undergo further reactions depending on the availability of oxygen. mdpi.com

In the presence of sufficient oxygen, the C4' radical leads to the cleavage of the DNA strand at the 3'-4' bond of the deoxyribose. nih.govoncohemakey.comnih.gov This pathway results in the formation of DNA fragments with 3'-phosphoglycolate and 5'-phosphate termini, along with the release of a free base propenal. oncohemakey.commdpi.comoup.com Thymine propenal is a frequently observed product of this reaction. mhmedical.comnih.govnih.gov

Under conditions of limited oxygen, the C4' radical can lead to the release of a free base and the formation of a 4'-oxidized abasic site in the DNA strand. oncohemakey.commdpi.comoup.com Strand scission in this anaerobic pathway typically requires alkaline conditions. oncohemakey.compsu.eduoup.com Bleomycin has been shown to release all four DNA bases (thymine, cytosine, adenine, and guanine) under aerobic conditions. oncohemakey.com

The damage mediated by activated bleomycin primarily results from C-4' chemistry at pyrimidines located 3' to a guanine in dGT or dGC sequences, indicating a degree of sequence selectivity in the cleavage process. oup.comresearchgate.net

PathwayOxygen DependenceProductsStrand Break Condition
AerobicHigh O₂3'-phosphoglycolate, 5'-phosphate, Base PropenalNeutral
AnaerobicLow O₂Free Base, 4'-oxidized abasic siteAlkaline

RNA Interaction and Degradation (if distinct from DNA mechanisms)

Research involving the conjugation of bleomycin A5 to small molecules designed to bind specifically to RNA structures has demonstrated selective cleavage of target RNAs, such as the microRNA-96 hairpin precursor (pri-miR-96), in cancer cells. nih.govrsc.org This suggests that while bleomycin itself can degrade RNA, its specificity can be directed through targeted delivery mechanisms.

Protein Interaction and Modulation (beyond DNA binding enzymes)

Beyond its interactions with DNA-binding enzymes involved in repair or replication, bleomycin has been shown to interact with and modulate the activity of other proteins. For instance, bleomycin can be inactivated by bleomycin hydrolase, a cytosolic cysteine proteinase. nih.govnih.govpfizer.com This enzyme hydrolyzes a terminal amine group on bleomycin, which inhibits its ability to bind iron and thus its cytotoxic activity. nih.govnih.gov The varying concentrations of bleomycin hydrolase in different tissues are thought to contribute to the tissue-specific toxicity of bleomycin, such as in the skin and lungs, where levels are low. nih.govnih.gov

Bleomycin has also been observed to influence other cellular processes involving proteins. Studies in rat lung nuclei have shown that bleomycin can induce modulations in the activity of Poly(ADP-ribose) polymerase 1 (PARP1), as well as the levels of NAD⁺ and poly(ADP-ribose) glycohydrolase (PARG). medicine.dp.uaresearchgate.net These proteins are involved in DNA repair and other cellular functions. Bleomycin-induced DNA structure changes may affect PARP1 binding and down-regulate its activation pathway. medicine.dp.uaresearchgate.net

Furthermore, bleomycin administration in lung fibrosis models has been associated with inflammation involving multifunctional proteins. mdpi.com Bone morphogenetic protein 4 (BMP4) has been shown to ameliorate bleomycin-induced pulmonary fibrosis in mice by repressing the activation of the NLRP3 inflammasome and modulating the epithelial-mesenchymal transition process, both of which involve protein interactions and signaling pathways. amegroups.org

Protein/EnzymeInteraction/ModulationEffect
Bleomycin HydrolaseEnzymatic inactivation of bleomycinReduces iron binding and cytotoxic activity
PARP1Modulation of activity (potential inhibition)May be linked to DNA structure changes
PARGDecreased content observedMay lead to accumulation of poly(ADP-ribose) polymers
NLRP3 InflammasomeRepressed activation in bleomycin-induced fibrosis modelContributes to anti-fibrotic effects of BMP4
Proteins in EMT pathwayModulation in bleomycin-induced fibrosis modelInvolved in the process of epithelial-mesenchymal transition

Cellular and Molecular Responses to Bleomycin Sulfate Induced Dna Damage

DNA Damage Sensing and Signaling Pathways Activation

Upon encountering bleomycin-induced DNA damage, cells activate specific signaling pathways to sense the damage and initiate a coordinated response. patsnap.com

Activation of ATM and ATR Kinase Pathways

A critical initial step in the cellular response to bleomycin-induced DNA damage is the activation of the Ataxia-Telangiectasia Mutated (ATM) and ATM- and Rad3-related (ATR) kinase pathways. medkoo.comppjonline.orgnih.gov These kinases are key sensors of DNA damage. ppjonline.org ATM is primarily activated by DNA double-strand breaks, while ATR responds to single-stranded DNA and stalled replication forks, which can arise from SSBs or DSBs. ppjonline.orgaacrjournals.org Studies have shown that ATM/ATR activation is upregulated upon bleomycin (B88199) treatment. medkoo.com Bleomycin-induced over-replication in cells involves the sustained inhibition of mitotic entry through the ATM/ATR pathway. nih.gov Inhibitors of the ATM/ATR pathway can abrogate bleomycin-induced G2 arrest and promote cell death instead of over-replication. nih.gov

Downstream Effectors (e.g., Chk1, Chk2, p53, γ-H2AX, p21, NF-κB)

Activation of ATM and ATR leads to the phosphorylation and activation of various downstream effector proteins that orchestrate the DNA damage response. ppjonline.orgaacrjournals.org

Chk1 and Chk2: ATM and ATR directly target and phosphorylate checkpoint kinases, specifically Chk1 and Chk2. ppjonline.org ATM signals through Chk2, while ATR signals through Chk1, although there is evidence of overlap and crosstalk between these pathways. aacrjournals.org Chk1 and Chk2 play roles in initiating cell cycle checkpoints. aacrjournals.org

p53: The tumor suppressor protein p53 is another important effector in DNA damage responses, phosphorylated by ATM/ATR and Chk1/Chk2. ppjonline.org Activated p53 can direct cell cycle arrest, facilitate DNA repair, or induce apoptosis. ppjonline.orgjst.go.jp p53 binds to DNA, activating genes like p21. researchgate.net

γ-H2AX: Phosphorylation of the histone variant H2AX on serine 139, forming γ-H2AX, is an early and widely used marker for DNA double-strand breaks. plos.orgnih.govppjonline.orgjst.go.jpresearchgate.net Bleomycin treatment leads to the formation of γ-H2AX foci at sites of DNA damage. plos.orgnih.govppjonline.orgresearchgate.netnih.gov γ-H2AX plays a crucial role in recruiting and accumulating DNA damage response proteins at break sites. jst.go.jpresearchgate.net Studies show increased γ-H2AX expression levels following bleomycin administration. jst.go.jp

p21: The protein p21, a cyclin-dependent kinase inhibitor, is a transcriptional target of p53 and contributes to cell cycle arrest, particularly at the G1 and G2 checkpoints, allowing time for DNA repair. researchgate.netbiorxiv.org Bleomycin can activate the p53-p21 pathway. researchgate.netresearchgate.net

NF-κB: The NF-κB signaling pathway can be activated in response to oxidative stress induced by ROS, which are generated by bleomycin. jst.go.jp This pathway is associated with inflammation and cellular responses to DNA lesions. jst.go.jp

DNA Damage Repair Mechanisms Engaged by Bleomycin (sulfate)

Cells employ various DNA repair mechanisms to counteract the damage induced by bleomycin. patsnap.comrpicorp.com The specific pathways engaged depend on the type and complexity of the DNA lesions. oup.com

Non-Homologous End Joining (NHEJ) Pathway

Non-Homologous End Joining (NHEJ) is a major pathway for repairing DNA double-strand breaks in mammalian cells and can occur throughout the cell cycle. medkoo.comjst.go.jpnih.govoup.comharvard.edumdpi.com NHEJ involves the direct ligation of broken DNA ends, often with minimal or no sequence homology, which can sometimes lead to small insertions or deletions. nih.govharvard.edumdpi.com Bleomycin-induced DSBs are often repaired by NHEJ. harvard.eduresearchgate.net The NHEJ pathway involves factors like the Ku70/Ku80 heterodimer (Ku), which binds to the DNA ends, and DNA-PKcs, which is recruited and activated by Ku. jst.go.jpharvard.edu

Homologous Recombination (HR) Pathway

Homologous Recombination (HR) is another crucial pathway for repairing DNA double-strand breaks, particularly important during the late S and G2 phases of the cell cycle when a sister chromatid is available as a template for accurate repair. medkoo.comnih.govoup.comharvard.edumdpi.com HR is a more precise repair mechanism compared to NHEJ. sigmaaldrich.com Bleomycin-induced lesions can also be repaired by HR, especially complex breaks or those occurring during specific cell cycle phases. harvard.edu However, some research indicates that bleomycin can affect HR repair, for instance, by downregulating proteins like Rad51, which is critical for HR. nih.govresearchgate.net Studies have shown that bleomycin was capable of reducing the expression of Rad51 at the transcriptional level, thereby blocking the HR repair pathway in certain cells. nih.govresearchgate.net

Base Excision Repair (BER) and Nucleotide Excision Repair (NER) Contributions (if applicable)

While bleomycin primarily induces DNA strand breaks, it can also cause other types of DNA damage, such as base oxidation and abasic sites, through the generation of reactive oxygen species. nih.govasm.org

Base Excision Repair (BER): The BER pathway is primarily responsible for repairing small DNA lesions, including oxidized bases and single-strand breaks, by excising the damaged base or nucleotide and synthesizing new DNA. oup.commdpi.comresearchgate.netnih.gov Given that bleomycin generates ROS, which can cause oxidized bases, BER may play a role in repairing these specific types of bleomycin-induced lesions. oup.comnih.gov

Nucleotide Excision Repair (NER): The NER pathway typically handles larger, helix-distorting lesions, such as those caused by UV radiation or certain chemical adducts. mdpi.comresearchgate.netnih.gov While bleomycin's primary mode of action is strand breakage rather than bulky adduct formation, some studies broadly categorize DNA repair pathways and mention NER alongside BER, HR, and NHEJ in the context of responding to various genotoxic agents. oup.commdpi.comresearchgate.netnih.gov However, the direct contribution of NER to the repair of bleomycin-specific DNA strand breaks is less prominent compared to NHEJ and HR.

Cell Cycle Checkpoint Activation

In response to the DNA damage induced by bleomycin, cells activate cell cycle checkpoints to halt progression and allow for DNA repair patsnap.complos.org. This prevents the replication and transmission of damaged genetic material. Bleomycin has been shown to induce arrest at both the G1/S and G2/M phases of the cell cycle plos.orgembopress.orgoup.comnih.gov.

G1/S Arrest Mechanisms

Bleomycin can induce a G1 arrest, preventing cells from entering the DNA synthesis phase (S phase) embopress.orgnih.govatsjournals.orgnih.gov. This arrest is often mediated by the tumor suppressor protein p53 atsjournals.orgatsjournals.org. Elevated levels of p53 in response to DNA damage can transcriptionally activate genes involved in cell cycle regulation, including p21 (also known as CDKN1A) atsjournals.orgatsjournals.org. The protein product of p21 is a cyclin-dependent kinase (CDK) inhibitor that can inhibit the activity of G1 cyclin-CDK complexes, which are necessary for progression through the G1/S transition atsjournals.orgatsjournals.org. p21 can also directly bind and inhibit Proliferating Cell Nuclear Antigen (PCNA), further impeding DNA replication atsjournals.orgatsjournals.org. Studies have shown upregulation of p53 and p21 in response to bleomycin-induced DNA damage, suggesting a role for this pathway in G1 arrest atsjournals.orgatsjournals.orgnih.gov.

G2/M Arrest Mechanisms

Bleomycin is particularly known for inducing a G2/M cell cycle arrest, preventing cells from entering mitosis nih.govplos.orgembopress.orgnih.govmdpi.com. This checkpoint is critical for ensuring that DNA is intact before cell division mdpi.com. The DNA damage response triggered by bleomycin activates upstream proteins like ATM (Ataxia-telangiectasia mutated) and ATR (Ataxia-telangiectasia and Rad3-related) kinases rsc.orgplos.org. These kinases then activate downstream effectors, including Chk1 and Chk2, which in turn regulate proteins like Cdc25 plos.org. Inhibition of Cdc25 prevents the activation of cyclin B1-Cdk1 complexes, which are essential for entry into mitosis embopress.org. p53 and p21 also play roles in sustaining G2/M arrest plos.org. Studies have demonstrated that bleomycin treatment leads to the downregulation of cyclin A2 and cyclin B1 and accumulation of cells in the G2/M phase nih.govnih.govmdpi.com.

Induction of Programmed Cell Death (Apoptosis)

If the DNA damage is too extensive to be repaired, bleomycin can trigger programmed cell death, or apoptosis patsnap.complos.org. This is a crucial mechanism for eliminating irreversibly damaged cells.

Intrinsic and Extrinsic Apoptotic Pathways and Key Mediators (e.g., Caspases, Bcl-2 family)

Bleomycin-induced apoptosis can be mediated through both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways patsnap.com.

The intrinsic pathway is activated by intracellular stress signals, including DNA damage patsnap.comnih.gov. This pathway involves the mitochondria and is regulated by the Bcl-2 protein family, which includes both anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) and pro-apoptotic proteins (e.g., Bax, Bak, Bid) patsnap.comnih.goversnet.org. Under pro-apoptotic conditions, pro-apoptotic Bcl-2 proteins can cause mitochondrial outer membrane permeabilization, leading to the release of cytochrome c into the cytoplasm patsnap.comnih.goversnet.org. Cytochrome c then binds with Apaf-1 and procaspase-9 to form the apoptosome, which activates caspase-9, the initiator caspase of the intrinsic pathway patsnap.com. Activated caspase-9 subsequently cleaves and activates downstream effector caspases, such as caspase-3 and caspase-7, which execute the apoptotic program patsnap.comthermofisher.com.

The extrinsic pathway is initiated by the binding of death ligands (e.g., FasL, TNF) to death receptors on the cell surface patsnap.comnih.goversnet.org. This binding leads to the formation of the death-inducing signaling complex (DISC), which activates caspase-8, the initiator caspase of the extrinsic pathway patsnap.comnih.govthermofisher.com. Activated caspase-8 can directly cleave and activate effector caspases like caspase-3 thermofisher.com. Caspase-8 can also cleave Bid, a pro-apoptotic Bcl-2 family member, linking the extrinsic pathway to the intrinsic pathway through mitochondrial dysfunction thermofisher.com.

Research on which pathway is dominant in bleomycin-induced apoptosis can be complex and may vary depending on the cell type. Some studies suggest that bleomycin primarily initiates apoptosis via the extrinsic pathway, with early activation of caspase-8 preceding the activation of effector caspases nih.govnih.govresearchgate.net. These studies also observed upregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL, which protect against the intrinsic pathway nih.govresearchgate.net. Conversely, other studies in different cell types have indicated that bleomycin can induce apoptosis through the intrinsic pathway, involving mitochondrial leakage and activation of caspase-9 physiology.orgnih.gov. Some findings suggest a regulatory role of caspase-8 on caspase-9 activity in certain cell types physiology.org.

Key mediators in bleomycin-induced apoptosis include:

Caspases: Caspase-8 (extrinsic initiator), Caspase-9 (intrinsic initiator), Caspase-3, Caspase-6, Caspase-7 (effector caspases) patsnap.comnih.govthermofisher.comresearchgate.netphysiology.org.

Bcl-2 family proteins: Bcl-2, Bcl-xL (anti-apoptotic), Bax, Bak, Bid (pro-apoptotic) patsnap.comnih.goversnet.orgnih.govamegroups.orgphysiology.org. The ratio of Bax to Bcl-2 is often considered a key determinant of the cell's susceptibility to apoptosis nih.govamegroups.org.

Mitochondrial Dysfunction

Mitochondrial dysfunction is a significant event in the intrinsic apoptotic pathway and can be induced by bleomycin patsnap.comphysiology.orgnih.govamegroups.orgphysiology.org. Bleomycin's generation of ROS can damage mitochondrial DNA (mtDNA) and impair the electron transport chain plos.orgphysiology.org. This can lead to a decrease in mitochondrial membrane potential, triggering the mitochondrial permeability transition and the release of pro-apoptotic factors like cytochrome c into the cytoplasm patsnap.comnih.goversnet.orgphysiology.org. Studies have shown that bleomycin treatment leads to altered mitochondrial membrane potential and the involvement of mitochondria-mediated apoptosis pathways, often indicated by changes in Bax and Bcl-2 expression and activation of caspase-9 physiology.orgnih.govamegroups.orgphysiology.org.

Autophagy Induction and Modulation

Autophagy is a cellular process involving the degradation and recycling of damaged organelles and proteins mdpi.com. Its role in bleomycin-induced cellular responses is complex and can be context-dependent. While autophagy can act as a survival mechanism by removing damaged components, it can also contribute to cell death under certain conditions mdpi.com. Research suggests that bleomycin can modulate autophagy. Some studies indicate that bleomycin-induced ROS can impair autophagy flux by affecting lysosomal membrane permeability and obstructing lysosomal degradation nih.gov. Conversely, other research suggests that enhancing autophagy can have a protective effect against bleomycin-induced cellular stress and fibrosis mdpi.comnih.gov. The interaction between bleomycin, ROS, and the autophagy-lysosome pathway appears to play a role in regulating cellular outcomes, including senescence nih.gov. Modulating autophagy has been explored as a potential target for influencing the effects of bleomycin nih.govnih.gov.

Cellular Senescence Induction and Associated Molecular Markers (e.g., p21, SA-β-gal)

Bleomycin (sulfate) treatment is a widely utilized method for inducing cellular senescence in various experimental models, particularly in the context of studying DNA damage and its downstream effects nih.gov. Cellular senescence is characterized by an irreversible growth arrest, distinct morphological changes such as increased cell size and granularity, and the upregulation of specific biomarkers cellphysiolbiochem.comersnet.org. Key molecular markers associated with bleomycin-induced senescence include the cyclin-dependent kinase inhibitor p21 (also known as p21CIP1/WAF1/Sdi1) and the increased activity of senescence-associated β-galactosidase (SA-β-gal) cellphysiolbiochem.comersnet.orgfrontiersin.org.

Research findings consistently demonstrate that bleomycin treatment leads to a dose- and time-dependent increase in SA-β-gal activity and p21 expression in various cell types, including alveolar epithelial cells (A549 cells and primary rat type II cells) and myoblasts ersnet.orgaging-us.comnih.gov. For instance, studies in A549 cells exposed to bleomycin showed a dose-dependent increase in both SA-β-gal staining intensity and p21 protein expression aging-us.com. Similarly, in C2C12 myoblasts, bleomycin treatment resulted in greater SA-β-gal staining and upregulated p21 mRNA and protein levels nih.gov. The increase in SA-β-gal staining has been observed to intensify over several days following bleomycin exposure nih.gov.

The induction of p21 is a critical event in bleomycin-induced senescence. Bleomycin causes double-stranded DNA breaks, which in turn upregulate p21 expression nih.govresearchgate.net. This upregulation can occur through both p53-dependent and p53-independent pathways, potentially involving NF-κB signaling and senescence-associated super enhancer (SASE) signaling nih.govresearchgate.net. Elevated p21 expression contributes to cell cycle arrest, often at the G2/M phase, thereby halting cell proliferation and initiating the senescent phenotype nih.govresearchgate.net. Studies have shown a significant reduction in the G0/G1 phase and a larger G2/M phase in bleomycin-treated cells compared to controls, corresponding with reduced proliferation nih.gov.

SA-β-gal activity, another hallmark of senescence, is detected at an optimal pH of 6.0 and is associated with increased lysosomal mass in senescent cells ersnet.org. The percentage of SA-β-gal positive cells increases with increasing concentrations of bleomycin and over time ersnet.orgaging-us.comnih.gov. For example, in C2C12 myoblasts treated with varying concentrations of bleomycin, the percentage of β-gal-positive cells increased significantly compared to vehicle-treated cells, with a stepwise increase observed as the concentration rose nih.gov. In A549 cells, over 95% of cells expressed SA-β-gal activity after treatment with a specific concentration of bleomycin for 120 hours ersnet.org. In vivo studies in mice have also shown an increase in SA-β-gal activity in type II epithelial cells following intratracheal administration of bleomycin, peaking at around day 7 ersnet.orgresearchgate.net.

While p21 and SA-β-gal are prominent markers, it is important to note that bleomycin-induced senescence can also be associated with other markers, and a multi-marker approach is often necessary for accurate classification nih.gov. For example, some studies have investigated the role of p16 expression, although its involvement can vary depending on the cell type cellphysiolbiochem.comnih.gov. Additionally, senescent cells induced by bleomycin can exhibit a senescence-associated secretory phenotype (SASP), releasing various factors into the microenvironment nih.govmdpi.com.

The following table summarizes some research findings regarding bleomycin-induced senescence markers:

Cell TypeBleomycin ConcentrationDuration of TreatmentKey FindingsSource
C2C12 myoblasts3.5–70 μM12 hoursIncreased SA-β-gal staining (dose-dependent), upregulated p21 mRNA and protein, G2/M arrest. nih.gov
A549 cellsVarious concentrationsVarious timesDose- and time-dependent increase in SA-β-gal activity and p21 protein expression. ersnet.orgaging-us.com
Primary rat type II cells5 µg/mL24 hoursIncreased SA-β-gal activity, flat and enlarged morphology. ersnet.org
Mouse lung tissue5 U/kg body weightUp to 21 daysIncrease in SA-β-gal activity in type II epithelial cells, peaking at day 7, localized in fibrotic areas. ersnet.orgresearchgate.net

Biosynthesis and Structural Biology of Bleomycin Sulfate

Biosynthetic Pathway Elucidation in Streptomyces verticillus

The biosynthesis of bleomycin (B88199) in Streptomyces verticillus is a complex process catalyzed by a hybrid system involving nonribosomal peptide synthetases (NRPSs) and polyketide synthases (PKSs), along with enzymes responsible for sugar biosynthesis and other modifications. nih.govresearchgate.netscispace.com

Identification of Biosynthetic Gene Clusters (e.g., blm cluster)

The genes responsible for bleomycin biosynthesis are organized into a contiguous biosynthetic gene cluster within the Streptomyces verticillus genome, known as the blm cluster. Sequencing of an 85-kb region of DNA from S. verticillus ATCC15003 revealed a set of 30 genes clustered with previously identified blmAB resistance genes. nih.govresearchgate.net This cluster contains genes encoding NRPSs, a PKS, enzymes for sugar biosynthesis, and other proteins involved in biosynthesis, resistance, and regulation. nih.govresearchgate.net Comparative analysis of the blm gene cluster with those of related glycopeptide antibiotics like tallysomycin (B1496223) (TLM) and zorbamycin (B576740) (ZBM) has highlighted similarities and differences in gene content and organization, reflecting the structural variations among these compounds. acs.orgrsc.org

Enzymatic Steps and Intermediates

The bleomycin aglycone backbone, a hybrid peptide-polyketide structure, is assembled by a megasynthetase system comprising both NRPS and PKS modules. researchgate.netscispace.com This assembly is proposed to occur in distinct stages. Initially, NRPS modules catalyze the assembly of a pseudopentapeptide intermediate from serine, asparagine, asparagine, histidine, and alanine. researchgate.netscispace.comunl.edu This is followed by a PKS-mediated elongation step involving malonate and S-adenosylmethionine. researchgate.netscispace.comunl.edu Subsequently, further elongation is carried out by additional NRPS modules, incorporating threonine, β-alanine, and two molecules of cysteine to form the complete aglycone backbone. researchgate.netscispace.comunl.edu

Key enzymatic players include:

Nonribosomal Peptide Synthetases (NRPSs): These multi-domain enzymes are responsible for the stepwise assembly of the peptide portions of bleomycin by activating and condensing specific amino acids. nih.govresearchgate.netscispace.comnih.gov The blm cluster contains 10 NRPS genes encoding nine NRPS modules. nih.govresearchgate.net

Polyketide Synthases (PKSs): A single PKS gene encoding one PKS module is present in the blm cluster, contributing to the polyketide portion of the molecule. nih.govresearchgate.net The interaction between NRPS and PKS modules is critical for channeling intermediates during the assembly of the hybrid backbone. nih.govresearchgate.netscispace.com

Sugar Biosynthesis Enzymes: Five genes within the blm cluster are dedicated to the biosynthesis of the disaccharide moiety of bleomycin. nih.govresearchgate.net This sugar portion is later attached to the aglycone. nih.gov

Other Enzymes: The cluster also encodes enzymes for tailoring reactions such as oxidation and potentially regulatory proteins. nih.govscispace.comresearchgate.net Posttranslational modification of the NRPS-PKS system by a phosphopantetheinyl transferase (PPTase) is also essential for the activity of the carrier proteins (acyl carrier proteins - ACPs and peptidyl carrier proteins - PCPs) involved in shuttling the growing intermediates. researchgate.netscispace.compdbj.org

Biosynthetic intermediates have been isolated from S. verticillus fermentation, providing support for the proposed pathway. researchgate.netscispace.comunl.edu

Structural Analogs and Derivatives Research (Focus on Structure-Activity Relationships for Mechanism)

Research into bleomycin structural analogs and derivatives has been instrumental in understanding the relationship between its structure and its mechanism of action, particularly concerning DNA binding and cleavage. researchgate.netnih.gov

Design and Synthesis of Modified Bleomycins

The complex structure of bleomycin makes total chemical synthesis challenging. nih.gov However, significant efforts have been directed towards the design and synthesis of modified bleomycins and their fragments to probe the role of different structural domains. researchgate.netnih.govclockss.orgresearch.firesearchgate.netacs.org Approaches include the modification of the C-terminal amine, the bithiazole moiety, and the disaccharide. researchgate.netnih.govacs.org For instance, new side-chain-modified bleomycins have been synthesized by reacting demethyl BLM A2 with alpha-bromoacetamides. nih.govacs.org Synthesis of modified disaccharide precursors has also been reported. research.firesearchgate.net

Impact of Structural Modifications on DNA Binding and Cleavage Properties

Studies on structural analogs have shed light on the contribution of individual bleomycin domains to DNA interaction and cleavage. The bithiazole moiety and the C-terminal amine are primarily responsible for DNA affinity and may influence polynucleotide recognition and cleavage selectivity. nih.govresearchgate.netnih.govfcien.edu.uy The affinity of bithiazole derivatives for DNA has been shown to depend on the presence of the bithiazole moiety and, more importantly, on the number and spacing of positively charged groups. nih.gov The linker region, containing the (2S, 3S, 4R)-4-amino-3-hydroxy-2-methylpentanoic acid subunit, plays a significant role in the efficiency of DNA cleavage. nih.gov While the metal-binding domain is essential for metal chelation and oxygen activation required for DNA cleavage, modifications in this region can severely reduce cleavage activity. nih.govgpatindia.com The disaccharide moiety has been implicated in cell recognition, cellular uptake, and potentially metal ion coordination, and deglycosylated bleomycins are significantly less effective at mediating DNA cleavage. nih.govgpatindia.comoup.com

Data on the impact of specific modifications on DNA binding and cleavage can be complex, but generally, alterations to the metal-binding domain, linker, or bithiazole can negatively impact DNA cleavage. nih.gov The disaccharide, while less explored through modification, is known to be important for full activity. nih.gov

Mechanisms of Cellular and Molecular Resistance to Bleomycin Sulfate

Molecular Resistance Mechanisms (in in vitro models or specific cell lines)

Studies using in vitro models and specific cancer cell lines have shed light on the molecular mechanisms contributing to bleomycin (B88199) resistance. plos.orgnih.govaacrjournals.orgmdpi.com

Enzymatic Detoxification or Inactivation (e.g., Bleomycin Hydrolase)

Enzymatic inactivation is a significant mechanism of bleomycin detoxification and resistance. plos.orgacademicjournals.orgontosight.ai Bleomycin hydrolase (BLMH) is a key enzyme involved in this process. researchgate.netrsc.org It is a cytosolic cysteine peptidase that hydrolyzes a peptide bond in bleomycin, rendering it inactive. researchgate.net This hydrolysis prevents the toxic effects of bleomycin on cells. researchgate.net BLMH is expressed in various tissues and plays a crucial role in bleomycin metabolism and detoxification. researchgate.net Alterations in the activity or expression levels of BLMH have been implicated in the development of bleomycin resistance in cancer cells. researchgate.net For instance, downregulation of bleomycin hydrolase has been observed in some contexts, potentially contributing to increased efficacy of bleomycin delivery methods. cancerbiomed.org Studies in Candida albicans have also investigated the role of the Lap3p aminopeptidase (B13392206), predicted to be a form of bleomycin hydrolase, in detoxification and resistance. ontosight.ai While functionally capable, C. albicans Lap3p alone may not be solely responsible for bleomycin detoxification and might require accessory proteins or co-factors for efficient activity in Candida. ontosight.ai

Modulation of DNA Damage Signaling

The cellular response to bleomycin-induced DNA damage involves complex signaling pathways. aacrjournals.orgmdpi.com Modulation of these DNA damage signaling pathways can influence cell fate decisions, such as cell cycle arrest, apoptosis, or DNA repair, and thus contribute to resistance. plos.orgaacrjournals.orgmdpi.comnih.gov Resistance to bleomycin has been associated with evasion of G2/M arrest and apoptosis, which are typically triggered by significant DNA damage. plos.org Alterations in signaling branches within the DNA damage response can occur. oup.com For instance, cellular ascorbate (B8700270) (vitamin C) has been shown to alter DNA damage responses to bleomycin, enhancing some signaling branches while suppressing others, and influencing the dependence on NHEJ repair. oup.com Chemical inhibition of Ku-DNA binding, which is involved in NHEJ, has been shown to potentiate the effects of bleomycin and impact ATM signaling. mdpi.com Upregulation of certain proteins, like Map3k20, has also been implicated in the cellular response to bleomycin. cancerbiomed.org Resistance to DNA-damaging agents can result from various alterations in DDR activity, including those affecting signal transduction. nih.gov

Genetic Basis of Resistance (e.g., specific gene mutations, epigenetic priming)

The genetic makeup of a cell and epigenetic modifications can provide a basis for intrinsic or acquired bleomycin resistance. mdpi.comfrontiersin.org Genetic alterations, such as mutations in genes involved in DNA repair pathways (e.g., BRCA1, BRCA2, ATM, ATR), can significantly impact a cell's ability to respond to bleomycin-induced damage. aacrjournals.orgnih.gov While specific gene mutations directly conferring bleomycin resistance are an area of ongoing research, mutations in DDR genes are known to affect responses to DNA-damaging agents generally. aacrjournals.orgnih.gov

Epigenetic modifications, such as DNA methylation and histone modifications, can also play a crucial role in regulating gene expression and chromatin structure, thereby influencing bleomycin accessibility to DNA and the efficiency of repair mechanisms. nih.gov Epigenetic priming of chromatin for DNA repair has been suggested as a mechanism of bleomycin resistance in cells with decreased levels of certain histone modifications like H3K4me3. biorxiv.orgaacrjournals.org This could potentially make DNA less accessible to bleomycin. aacrjournals.org DNA epigenetic modifications can modulate the expression of DDR proteins. nih.gov

While direct genetic mutations solely responsible for bleomycin resistance are not as widely characterized as for some other chemotherapeutics, the interplay between genetic variations in DNA repair and signaling pathways and epigenetic alterations contributes to the complex landscape of bleomycin resistance.

Bleomycin Sulfate As a Research Tool and Molecular Probe in Biological Sciences

Applications in DNA Footprinting and Structural Analysis

Bleomycin's ability to bind to and cleave DNA in a sequence-dependent manner has made it a useful tool for DNA footprinting and structural analysis. nih.govmdpi.comcaltech.eduresearchgate.net The drug typically binds to the minor groove of DNA, showing a preference for GC and GT dinucleotides, and induces strand breaks through an oxidative mechanism involving metal ions, primarily iron. medkoo.commdpi.commdpi.compnas.org This sequence specificity allows researchers to map the binding sites of proteins or other molecules on DNA by observing which regions are protected from bleomycin-induced cleavage. researchgate.net

Studies utilizing techniques like capillary electrophoresis with fluorescently labeled nucleic acids have demonstrated the accuracy and reproducibility of bleomycin-induced cleavage patterns for structural analysis of nucleic acids. researchgate.net The analysis of cleavage products provides insights into the interaction between bleomycin (B88199) and DNA, contributing to the understanding of its mechanism of action and the structural features of DNA that influence its binding and cleavage. caltech.edupnas.org

Use in Inducing Controlled DNA Damage for Repair Studies

Bleomycin is frequently employed in research to induce controlled DNA damage, specifically single-strand breaks (SSBs) and double-strand breaks (DSBs), to study cellular DNA repair mechanisms. mdpi.commdpi.comresearchgate.netaacrjournals.orgharvard.eduresearchgate.netnih.gov The induction of a defined type and level of DNA damage allows researchers to investigate the pathways involved in repairing these lesions, such as homologous recombination (HR) and non-homologous end joining (NHEJ). nih.govharvard.edu

Research using bleomycin has shown that the complexity of DNA break ends can influence the choice of repair pathway. harvard.edu For instance, studies in human cells have indicated that bleomycin-induced DSBs might be preferentially repaired by NHEJ, while ionizing radiation-induced DSBs might favor HR, although prolonged bleomycin treatment can also lead to HR activation. harvard.edu

Permeabilized cell systems treated with bleomycin have been utilized to dramatically increase the dose effectiveness of bleomycin in inducing DNA strand breaks and repair synthesis, facilitating the study of repair processes. aacrjournals.org Furthermore, bleomycin-induced DNA damage has been used to examine the activation of DNA damage response pathways, including those involving p53 and ATM/ATR activation. medkoo.comnih.gov

Studies have also investigated the effect of bleomycin on the expression of key DNA repair proteins, such as Rad51, a critical component of HR. nih.govresearchgate.net Research has shown that bleomycin can downregulate Rad51 expression, potentially impairing HR repair and contributing to the accumulation of DNA lesions and cellular senescence. nih.govresearchgate.net

Role in Chromatin Biology Research (e.g., Preferential damage of active chromatin, Histone Modifications like H3K4me3, H4K16Ac)

Bleomycin serves as a probe to investigate the relationship between chromatin structure and DNA damage and repair. nih.govmdpi.comnih.gov Studies have demonstrated that chromatin structure affects the interaction of bleomycin with cellular DNA, with nucleosome cores and other DNA-binding proteins potentially preventing bleomycin from cleaving DNA. mdpi.com

Research suggests that bleomycin may preferentially target the linker regions of nucleosomes rather than the core DNA, making it useful for footprinting chromatin structure in human cells. mdpi.comaacrjournals.org Genome-wide studies using next-generation sequencing have revealed that bleomycin preferentially cleaves at transcription start sites (TSSs) of actively transcribed genes compared to non-transcribed genes. mdpi.comhilarispublisher.com This enhanced cleavage at TSSs correlates with the level of transcriptional activity and can indicate the presence of phased nucleosomes at these sites, highlighting bleomycin's utility in detecting chromatin structures associated with active genes. hilarispublisher.com

The impact of bleomycin on chromatin structure extends to histone modifications. While bleomycin damage can alter higher-order chromatin structure (supercoiling), organization at the nucleosomal level appears largely conserved. nih.gov Studies have explored the interplay between bleomycin-induced DNA damage and histone modifications associated with active chromatin, such as H3K4me3 and H4K16ac. biorxiv.orgrockefeller.edunih.govnih.govmdpi.com

Research indicates that histone modifications play crucial roles in genome management by influencing chromatin structure and the recruitment of repair proteins. nih.govmdpi.com For example, H3K4me3 is typically associated with promoters of transcriptionally active genes, and changes in H3K4me3 levels have been implicated in cellular responses to genotoxins like bleomycin. biorxiv.orgnih.gov Similarly, H4K16 acetylation is correlated with transcriptional activation and can affect chromatin organization. nih.govnih.govmdpi.com While a direct causal link between bleomycin-induced damage and specific histone modification patterns like H3K4me3 or H4K16ac is an active area of research, bleomycin's ability to induce damage in the context of native chromatin provides a valuable tool for investigating these complex relationships.

Probing Cellular Stress Responses and Signaling Pathways

Bleomycin treatment induces cellular stress and activates various signaling pathways as part of the cellular response to DNA damage and oxidative stress. medkoo.comnih.govphysiology.orgnih.govtandfonline.comnih.govnih.govjst.go.jpamegroups.orgoup.com Bleomycin generates reactive oxygen species (ROS), which contribute to cellular damage and the activation of oxidative stress response pathways. medkoo.comphysiology.orgnih.govtandfonline.comnih.govnih.govjst.go.jpamegroups.org

Studies have shown that bleomycin activates transcription factors like NF-κB and ARE-binding factors such as Nrf-1 and Nrf-2, which are involved in regulating the expression of genes related to antioxidant defense, such as γ-glutamylcysteine synthetase (γ-GCS), a key enzyme in glutathione (B108866) (GSH) synthesis. physiology.orgnih.gov This highlights bleomycin's use in probing oxidative stress responses and the signaling cascades that regulate cellular antioxidant capacity.

Furthermore, bleomycin has been shown to activate MAPK signaling pathways, including p38, JNK, and ERK, which are involved in various cellular processes, including stress responses, cell death, and survival. physiology.orgnih.govnih.govjst.go.jp The activation of these pathways in response to bleomycin-induced damage provides a model for studying stress-activated kinases and their roles in cellular fate decisions. nih.govjst.go.jp

Bleomycin has also been linked to the activation of the JAK2/STAT3 signaling pathway, which is involved in inflammation, oxidative stress, apoptosis, and fibrosis formation. amegroups.org Additionally, studies have implicated bleomycin in inducing endoplasmic reticulum (ER) stress and activating associated proteins like GRP78, CHOP, and ATF-4, with the PI3K/AKT pathway potentially acting upstream of ER stress in some contexts. nih.govresearchgate.net These findings demonstrate bleomycin's utility in dissecting complex cellular stress responses and the interplay between different signaling pathways.

Preclinical Models for Mechanistic Investigation of Bleomycin Sulfate Effects

In Vitro Cellular Models for Mechanistic Studies

In vitro cellular models offer a controlled environment to directly examine the impact of bleomycin (B88199) (sulfate) on specific cell types and to delineate the molecular mechanisms at play. These models are particularly valuable for investigating DNA damage and repair processes, cell cycle regulation, and the induction of programmed cell death.

A variety of cell lines are employed to study DNA damage induced by bleomycin and the subsequent cellular responses aimed at repair. The induction of double-strand breaks (DSBs) in DNA is a hallmark of bleomycin's mechanism. toku-e.comnih.govscispace.comnih.gov The extent of DNA damage is often assessed by monitoring markers such as γ-H2AX foci, which localize to sites of DSBs undergoing repair. nih.govscispace.complos.orgmdpi.com

Different cell lines exhibit varying sensitivities to bleomycin and activate distinct repair pathways. Studies using Chinese hamster ovary (CHO) cells, for instance, have characterized the kinetics of DNA repair following bleomycin exposure, identifying both rapid and slower repair components. nih.gov Research involving HeLa cells has leveraged techniques like Raman micro-spectroscopy to visualize bleomycin-induced changes in DNA conformation and the expression of proteins involved in repair processes. toku-e.commdpi.com

Cancer cell lines are frequently used to investigate mechanisms of acquired resistance to bleomycin. Studies comparing bleomycin-resistant cancer cell lines to their sensitive parental counterparts have demonstrated reduced accumulation of DNA damage, impaired G2/M cell cycle arrest, and decreased apoptosis in the resistant lines. plos.org These findings suggest that alterations in DNA damage response pathways contribute significantly to the development of resistance. Representative cell lines utilized in these studies include:

HeLa cells: Employed for studying DNA conformational changes and associated repair protein expression. toku-e.commdpi.com

CHO cells: Used to analyze the kinetics of DNA repair processes. nih.gov

A549 cells (human lung epithelial cells): Utilized to investigate bleomycin-induced cellular senescence and DNA damage response, including the role of Rad51 in homologous recombination repair. nih.goversnet.orgmdpi.com

Various Human Cancer Cell Lines (e.g., SF, HOP, NT2, NCCIT, H322M, MB231): Used for establishing and characterizing mechanisms underlying acquired resistance to bleomycin. plos.org

HEK-293T and QSG-7701 cells: Applied to examine the cellular DNA damage response to bleomycin treatment. scispace.com

PyMT tumor cells: Used in co-culture assays to evaluate the potential of bleomycin sulfate (B86663) to enhance T-cell-mediated cytotoxicity. aacrjournals.org

Research findings from these cell lines provide detailed insights into the molecular events triggered by bleomycin. For example, studies in A549 cells have shown that bleomycin treatment leads to a dose- and time-dependent increase in DNA lesions and markers of senescence, potentially linked to the inhibition of Rad51 expression, a key protein in homologous recombination repair. nih.gov

The table below summarizes some of the cell lines and their specific applications in bleomycin research:

Cell LineOrganism/Tissue SourceKey ApplicationsRelevant Findings
HeLaHuman cervical carcinomaDNA damage and repair mechanisms, conformational changesObservation of B-DNA to A-DNA transition, increased nuclear protein expression related to repair. toku-e.commdpi.com
CHOChinese hamster ovaryKinetics of DNA repairIdentification of fast and slow DNA repair components. nih.gov
A549Human lung epithelialCellular senescence, DNA damage response, HR repairDose- and time-dependent DNA lesions and senescence, Rad51 inhibition affecting HR. nih.goversnet.orgmdpi.com
Various Cancer Cell LinesHuman cancersAcquired resistance mechanismsReduced DNA damage, G2/M arrest, and apoptosis in resistant lines. plos.org
HEK-293T, QSG-7701Human embryonic kidney, hepatocyteCellular DNA damage responseDemonstration of bleomycin-inducible and time-dependent DNA damage response markers (γ-H2AX, p-Chk1). scispace.com
PyMT tumor cellsMouse mammary tumorCo-culture studies on T-cell mediated cytotoxicity enhancementIdentification of bleomycin sulfate's potential to enhance T-cell killing of tumor cells. aacrjournals.org

Specific Cell Line Applications for DNA Damage and Repair Studies

In Vivo Animal Models for Molecular and Cellular Research (excluding clinical outcomes)

In vivo animal models, particularly rodents, are widely utilized to investigate the molecular and cellular mechanisms underlying bleomycin-induced pathologies, with a significant focus on pulmonary fibrosis. These models enable the study of complex tissue responses, inflammatory processes, and the development of fibrosis within a living organism. glpbio.comnih.govmdpi.comnih.govlife-science-alliance.orgresearchgate.netresearchgate.net

Rodents, primarily mice and rats, are the most frequently used model organisms for studying bleomycin-induced pulmonary fibrosis. Their physiological similarities to human lungs and the availability of genetic tools make them suitable for this research. glpbio.comnih.govmdpi.comnih.govlife-science-alliance.orgresearchgate.netresearchgate.net

Rodents (Mice and Rats): These models are extensively used to study the inflammatory and fibrotic responses triggered by bleomycin. Variations in susceptibility to bleomycin-induced fibrosis exist among different mouse strains, with C57Bl/6 mice being notably responsive. nih.govnih.govfrontiersin.org Studies often compare the effects of different bleomycin salts (e.g., sulfate versus chloride) and administration routes (e.g., intratracheal instillation) on the severity and characteristics of lung injury and fibrosis. mdpi.com Molecular and cellular changes, including the infiltration of inflammatory cells (macrophages, neutrophils, lymphocytes), the expression of cytokines (e.g., TGF-β1, IL-6, TNF-α), and the deposition of extracellular matrix, are commonly assessed in these models. nih.govmdpi.comnih.govphysiology.orgatsjournals.org

C. elegans: This nematode serves as a valuable model for genetic studies aimed at understanding variations in response to bleomycin. Its well-characterized genome and ease of genetic manipulation make it suitable for identifying genes that influence bleomycin sensitivity. nih.govandersenlab.orgoup.comnih.govbiorxiv.org Research in C. elegans has led to the identification of novel genes, such as scb-1, that are essential for bleomycin resistance, providing insights into the genetic factors determining drug response. nih.govandersenlab.orgbiorxiv.org The impact of bleomycin on C. elegans development and germ-cell production can be quantified to assess phenotypic variations. nih.govandersenlab.org

In vivo studies utilizing bleomycin models employ a diverse array of endpoints to analyze the molecular and cellular pathways involved in the response. These endpoints provide both quantitative and qualitative data on the biological processes affected by bleomycin.

Key endpoints commonly used include:

Cellular Composition of Bronchoalveolar Lavage Fluid (BALF): Analysis of BALF provides insights into the infiltration of inflammatory cells into the lungs, such as macrophages, neutrophils, and lymphocytes. mdpi.comnih.govphysiology.orgatsjournals.org Differences in the cellular composition can indicate the nature and intensity of the inflammatory response. mdpi.com

Histological Assessment: Examination of stained lung tissue sections (e.g., using Masson's trichrome) allows for the visualization and semi-quantitative evaluation of the severity of fibrosis, the extent of collagen deposition, and the accumulation of inflammatory cells within the lung tissue. mdpi.comnih.govphysiology.org

Molecular Marker Expression: Measuring the levels of mRNA and protein for key molecules involved in inflammation, fibrosis, and DNA damage response is critical. This includes pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), pro-fibrotic mediators (e.g., TGF-β1, collagen content, α-SMA), and DNA repair proteins (e.g., Rad51). glpbio.comnih.govnih.govnih.govresearchgate.netphysiology.orgatsjournals.org Techniques such as RT-PCR, Western blotting, and immunohistochemistry are commonly used for these analyses. physiology.orgatsjournals.org

DNA Damage Assessment: While more challenging than in in vitro settings, some in vivo studies assess DNA damage in lung tissue by examining markers like γ-H2AX. nih.gov

Pathway Activation Analysis: Investigating the phosphorylation status or expression levels of proteins within specific signaling pathways, such as the ASK1/p38 pathway involved in inflammatory and fibrotic responses, provides insights into the activated molecular cascades. atsjournals.org

These endpoints collectively contribute to a comprehensive understanding of the complex molecular and cellular events that occur in response to bleomycin in vivo, aiding in the elucidation of disease mechanisms and the identification of potential therapeutic targets. For instance, studies in mice have shown that bleomycin treatment leads to elevated levels of pro-inflammatory cytokines and pro-fibrotic markers in BALF and lung tissue, with peak expression occurring at different time points. nih.govnih.gov Analysis of ASK1 knockout mice treated with bleomycin demonstrated a reduction in inflammatory cells in BALF and decreased expression of mesenchymal markers, highlighting the role of ASK1 in bleomycin-induced fibrosis. atsjournals.org

Advanced Research Directions and Emerging Concepts in Bleomycin Sulfate Studies

Epigenetic Effects of Bleomycin (B88199) (sulfate) beyond Chromatin Damage

Beyond its direct assault on the DNA backbone, Bleomycin (sulfate) has been shown to influence epigenetic landscapes. These effects can contribute to its therapeutic outcomes and potentially to its side effects, such as pulmonary fibrosis. atsjournals.orgresearchgate.netspringermedizin.deresearchgate.netnih.gov

DNA Methylation Changes

A study investigating Bleomycin-induced pulmonary inflammation and fibrosis in rats observed that a noncytosine DNA methyltransferase inhibitor, disulfiram, could induce partial DNA demethylation and up-regulate the tumor suppressor gene RASSF1A, which is typically down-regulated by DNA methylation during fibrosis. researchgate.net This suggests a link between Bleomycin's effects and DNA methylation in the context of fibrotic responses.

Histone Modification Alterations (e.g., H3K4me3, H4K16Ac)

Bleomycin treatment has been linked to alterations in histone modifications. Histone modifications are post-translational processes that influence gene expression by altering chromatin structure. nih.govnih.gov While direct research specifically detailing Bleomycin's impact on H3K4me3 and H4K16Ac is an active area of investigation, the broader context of histone modifications in response to DNA damage and in diseases where Bleomycin is used provides insight.

H3K4me3 is generally associated with active gene transcription and is often found at promoter regions. nih.govnih.gov H4K16ac is also a histone mark associated with active gene expression, located at both enhancers and promoters. nih.gov Research indicates that DNA damage can induce histone post-translational modifications. acs.org Studies on epigenetic regulation in various pathologies, including those potentially influenced by Bleomycin, highlight the importance of histone modifications like methylation and acetylation in gene expression control. nih.govnih.gov For instance, dysregulation of epigenetic mechanisms, including histone modifications, is implicated in hyperhomocysteinemia, which affects one-carbon metabolism and epigenetic processes. nih.gov While not directly focused on Bleomycin, this underscores the interconnectedness of cellular stress, metabolic pathways, and epigenetic changes.

Non-Canonical Molecular Targets and Interactions of Bleomycin (sulfate) (beyond DNA)

Bleomycin's mechanism involves binding to metal ions, particularly iron (Fe2+), to form a complex that is essential for its DNA cleavage activity through the generation of reactive oxygen species (ROS). patsnap.com This interaction with metal ions is a critical non-DNA interaction. While the primary focus remains on DNA, the generation of ROS by the bleomycin-iron complex can also lead to damage to other cellular components, such as RNA and lipids, although DNA is the primary target of this oxidative damage. patsnap.comrsc.org

Studies investigating the effects of Bleomycin in models of pulmonary fibrosis have also pointed to interactions with signaling pathways beyond direct DNA damage. For example, Bleomycin has been shown to upregulate canonical and non-canonical Wnt signaling pathways. nih.gov Specifically, it induced a dose-dependent increase in key protein components of the non-canonical Wnt/Ca2+ signaling pathway, such as PLCγ1, PKCα, and CaMKII. nih.gov This suggests that Bleomycin's effects in inducing fibrosis may involve the modulation of these signaling cascades.

Rational Design of Mechanistic Probes and Inhibitors Based on Bleomycin Structure

The unique structure and mechanism of action of Bleomycin provide a basis for the rational design of molecules with specific activities, such as mechanistic probes to study its biological pathways or inhibitors targeting related processes.

The structure of Bleomycin, with its metal-binding and DNA-binding domains, is crucial for its activity. patsnap.com Understanding these structural features and their interactions allows for the design of molecules that mimic or interfere with Bleomycin's function.

One area of rational design related to Bleomycin involves targeting enzymes that metabolize it, such as Bleomycin hydrolase (BLMH). nih.gov BLMH is a cysteine aminopeptidase (B13392206) that inactivates Bleomycin, and its levels can influence sensitivity to the drug. rsc.orgnih.gov The design of activity-based probes and inhibitors for BLMH allows researchers to study the role of this enzyme in Bleomycin metabolism and resistance. nih.gov By screening libraries of fluorogenic substrates, researchers have identified sequences that are optimally recognized by BLMH, leading to the design of potent probes and inhibitors that can label and inhibit endogenous BLMH activity in cells. nih.gov These tools are valuable for investigating BLMH function in various biological contexts.

Furthermore, the principle of using a targeting module linked to a cytotoxic or modifying agent, as exemplified by Bleomycin's DNA-targeting, can be applied in the rational design of novel therapeutic agents. For instance, the design of chimeric molecules that target RNA structures and utilize a cleaving effector, sometimes inspired by or incorporating elements of Bleomycin's mechanism, is an emerging area. nih.gov This involves designing molecules that can bind to specific RNA sequences and induce cleavage, offering a strategy for targeting RNA in various diseases. nih.gov

The rational design approach is also being applied to develop inhibitors that can mitigate the adverse effects associated with Bleomycin, such as pulmonary fibrosis. For example, structure-guided design has led to the development of potent inhibitors of autotaxin (ATX), an enzyme that produces lysophosphatidic acid (LPA) and is implicated in fibrosis. researchgate.net Some of these rationally designed ATX inhibitors have shown efficacy in attenuating Bleomycin-induced pulmonary fibrosis in mouse models. researchgate.net

Systems Biology Approaches to Bleomycin (sulfate) Response (e.g., Proteomics, Transcriptomics in mechanistic context)

Systems biology approaches, such as proteomics and transcriptomics, are increasingly being employed to gain a comprehensive understanding of the cellular response to Bleomycin (sulfate). These methods allow for the global analysis of protein and gene expression changes, providing insights into the complex networks and pathways affected by the drug. mdpi.comlife-science-alliance.orgatsjournals.org

Transcriptomic and proteomic analyses have been used to study the molecular mechanisms underlying Bleomycin-induced pulmonary fibrosis and its resolution. atsjournals.org Studies in mouse models have characterized the temporal changes in gene and protein expression in response to Bleomycin, revealing signaling pathways involved in lung repair and the differences in these processes with aging. atsjournals.org These analyses can identify gene signatures and pathways that underpin the fibrotic response and its resolution, such as the downregulation of WNT, BMP, and TGFβ antagonists correlating with lung function improvement. atsjournals.org

Proteomic analysis has also been used to investigate the mechanisms by which certain interventions enhance the efficacy of Bleomycin. For instance, proteomic analysis of bladder cancer cells treated with Bleomycin in combination with photochemical internalization revealed changes in protein expression related to DNA metabolic pathways, transcriptional repression, and DNA damage responses. rsc.org This type of analysis can help elucidate how different treatment modalities influence cellular responses to Bleomycin at a molecular level.

Furthermore, systems biology approaches can be applied to understand variations in response to Bleomycin. Studies using model organisms like Caenorhabditis elegans have employed approaches like linkage mapping and transcriptomics to identify genetic determinants underlying differences in Bleomycin sensitivity. nih.gov These studies aim to connect genetic variations to molecular responses, potentially leading to the identification of markers that predict drug response. nih.gov

Q & A

Q. What experimental methods are recommended to validate Bleomycin sulfate’s DNA damage mechanism in vitro?

Bleomycin sulfate induces DNA strand breaks via metal ion-dependent oxidative cleavage. To validate this, researchers can:

  • Perform comet assays to visualize single- and double-strand DNA breaks .
  • Use γ-H2AX immunofluorescence staining to detect DNA damage foci, a marker of double-strand breaks .
  • Quantify strand breaks via alkaline elution assays or pulsed-field gel electrophoresis .
  • Include controls with metal chelators (e.g., EDTA) to confirm Bleomycin’s metal-dependent activity .

Q. What in vivo models are optimal for studying Bleomycin sulfate-induced pulmonary fibrosis, and what parameters should be tracked?

The C57Bl/6J mouse model is widely used, with intratracheal (IT) administration of 0.06–5.0 mg/kg Bleomycin sulfate dissolved in saline . Key parameters include:

  • Hydroxyproline levels (collagen deposition marker) measured via colorimetric assays .
  • Histopathological scoring of lung sections for fibrosis (e.g., Ashcroft scale) .
  • Inflammatory cell counts (e.g., CD45+ cells) in bronchoalveolar lavage fluid (BALf) .
  • Optimal endpoint: 14 days post-IT administration to minimize mortality and variability .

Advanced Research Questions

Q. How can researchers reconcile contradictory IC50 values for Bleomycin sulfate across cell lines?

IC50 variability (e.g., 4 nM in UT-SCC-19A vs. 14.2 nM in UT-SCC-12A ) arises from factors such as:

  • DNA repair efficiency : Cells with robust repair mechanisms (e.g., CRT overexpression) resist Bleomycin .
  • Cell cycle synchronization : Bleomycin’s efficacy peaks in G2/M phase; asynchronous cultures may yield inconsistent results .
  • Assay selection : Compare data from MTT assays (metabolic activity) with clonogenic survival assays (long-term proliferation) .
  • Standardize protocols for exposure time, serum concentration, and post-treatment incubation .

Q. What strategies optimize Bleomycin sulfate dosing in combinatorial therapies to mitigate resistance?

  • Sequential dosing : Pre-treat cells with Bleomycin to induce DNA damage before administering a second agent (e.g., PARP inhibitors) .
  • Pharmacokinetic monitoring : Measure plasma Bleomycin levels via HPLC to avoid under/over-dosing, especially in xenograft models .
  • Resistance markers : Quantify expression of drug efflux pumps (e.g., P-glycoprotein) and DNA repair proteins (e.g., ERCC1) .

Q. How do glycosaminoglycans (GAGs) modulate Bleomycin sulfate’s cytotoxicity, and what assays investigate this interaction?

Heparan sulfate (HS) and chondroitin sulfate (CS) bind Bleomycin, altering its cellular uptake. Methodological approaches include:

  • Competitive binding assays : Co-treat cells with soluble GAGs (e.g., CS-A, HS) to inhibit Bleomycin-GAG interactions .
  • Sulfation analysis : Use disaccharide profiling via LC-MS to compare GAG sulfation patterns in Bleomycin-treated vs. untreated cells .
  • GAG-deficient cell lines : Utilize CHO 745 cells (HS-deficient) to isolate Bleomycin’s GAG-independent effects .

Methodological Notes

  • Dosage Validation : For in vitro studies, test a range of 0.1–100 µM Bleomycin sulfate with 24–72 h exposure .
  • Animal Welfare : Monitor weight loss (>20% indicates toxicity) and adjust doses in pulmonary fibrosis models .
  • Data Reproducibility : Replicate experiments across multiple cell lines (e.g., A549, HCT116) to account for tissue-specific responses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.